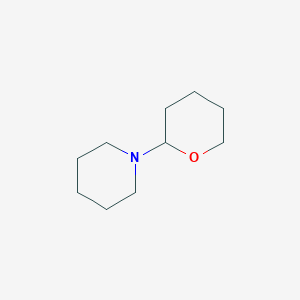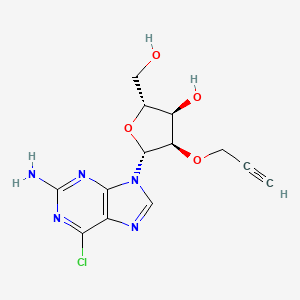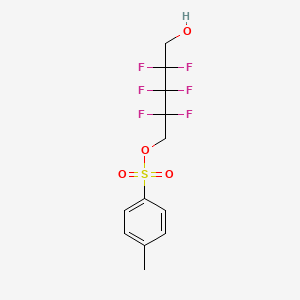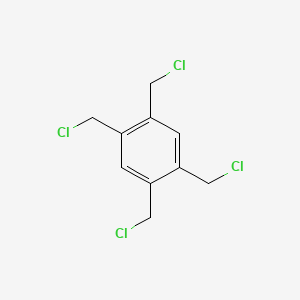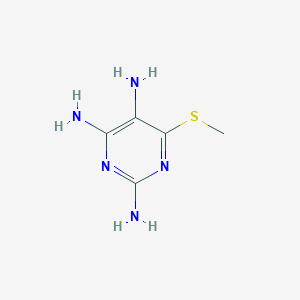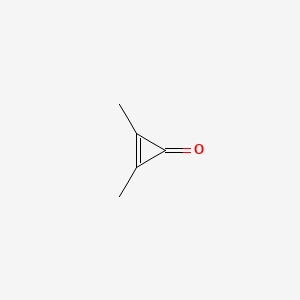
2,3-Dimethylcycloprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylcycloprop-2-en-1-one is an organic compound with the molecular formula C5H6O. It is a cyclopropenone derivative, characterized by a three-membered ring structure with two methyl groups attached at the 2 and 3 positions. This compound is of interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylcycloprop-2-en-1-one can be achieved through various methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 2,3-dimethyl-1,3-butadiene with carbon monoxide in the presence of a catalyst can yield the desired cyclopropenone. Another method involves the use of diazo compounds, which can undergo cyclopropanation reactions to form the cyclopropenone ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial in scaling up the production process. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and control over the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethylcycloprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclopropenone to cyclopropane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cyclopropenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce cyclopropane derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Aplicaciones Científicas De Investigación
2,3-Dimethylcycloprop-2-en-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Catalysis: The compound is used as a catalyst in various organic reactions, including the Diels-Alder reaction and Michael addition.
Material Science: It is explored for its potential in the development of novel materials with unique properties.
Pharmaceutical Research: The compound’s reactivity and structural features make it a candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethylcycloprop-2-en-1-one involves its interaction with molecular targets through its reactive cyclopropenone ring. The compound can participate in various chemical reactions, forming covalent bonds with target molecules. This reactivity is attributed to the strained three-membered ring, which makes the compound highly reactive towards nucleophiles and electrophiles.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethyl-2-cyclopenten-1-one: Another cyclopentenone derivative with similar structural features but a five-membered ring.
2,3-Dimethyl-2-cyclohexen-1-one: A cyclohexenone derivative with a six-membered ring.
Uniqueness
2,3-Dimethylcycloprop-2-en-1-one is unique due to its three-membered ring structure, which imparts distinct reactivity compared to its five- and six-membered ring counterparts. The strain in the cyclopropenone ring makes it more reactive, allowing it to participate in a wider range of chemical reactions.
Propiedades
Número CAS |
4883-98-1 |
|---|---|
Fórmula molecular |
C5H6O |
Peso molecular |
82.10 g/mol |
Nombre IUPAC |
2,3-dimethylcycloprop-2-en-1-one |
InChI |
InChI=1S/C5H6O/c1-3-4(2)5(3)6/h1-2H3 |
Clave InChI |
XIYGCXBJAGGQCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


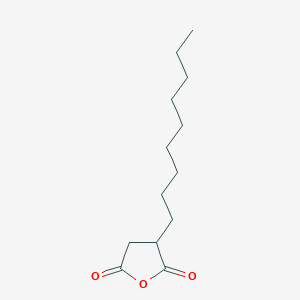
![6-methoxy-3-[[1-(2-phenylethyl)tetrazol-5-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-quinolin-2-one](/img/structure/B14749881.png)
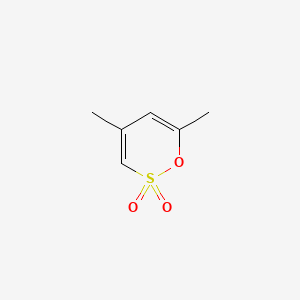
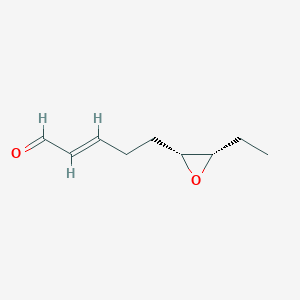
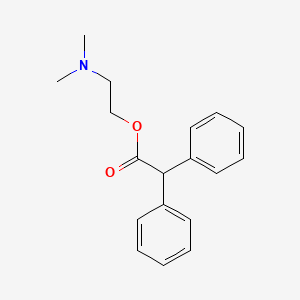
![1-O-benzyl 5-O-tert-butyl 2-(hydroxymethyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate](/img/structure/B14749894.png)

